COX-2 Inhibition Potency: Cox-2-IN-17 vs. Lead Compound 1 vs. Clinical Comparators
Cox-2-IN-17 (compound 10) achieved an IC50 of 0.02 µM against COX-2 in a cell-free enzymatic assay, representing a substantial improvement over the parent lead compound 1 from which it was optimized. The modification from compound 1 to compound 10 involved replacement of pyrrolidine/morpholinone with piperidine and tryptophan moieties, resulting in more elegant placement in the COX-2 active site as confirmed by molecular modeling and NOE data [1]. For context, celecoxib – the most widely used COX-2 selective inhibitor – exhibits a COX-2 IC50 of approximately 0.04–0.05 µM in comparable enzymatic assays [2].
| Evidence Dimension | COX-2 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.02 µM (compound 10 / Cox-2-IN-17) |
| Comparator Or Baseline | Lead compound 1 (parent scaffold, IC50 not explicitly reported but described as less active); Celecoxib IC50 ≈ 0.04–0.05 µM (literature baseline) |
| Quantified Difference | Cox-2-IN-17 is approximately 2-fold more potent than celecoxib in enzymatic COX-2 inhibition |
| Conditions | Cell-free recombinant COX-2 inhibition assay; molecular modeling supported by nuclear Overhauser enhancement (NOE) data |
Why This Matters
Procurement of Cox-2-IN-17 is justified when an assay requires the highest COX-2 inhibitory potency within the triazine series or when comparing with celecoxib in mechanistic studies.
- [1] Kumari P, Kaur S, Kaur J, Bhatti R, Singh P. Modification of the lead molecule: tryptophan and piperidine appended triazines reversing inflammation and hyperalgesia in rats. Bioorg Med Chem. 2020;28(2):115246. doi:10.1016/j.bmc.2019.115246 View Source
- [2] Davies NM, McLachlan AJ, Day RO, Williams KM. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. Clin Pharmacokinet. 2000;38(3):225-242. doi:10.2165/00003088-200038030-00003 View Source
